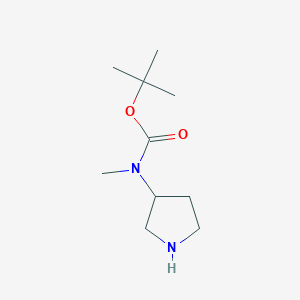

Tert-butyl methyl(pyrrolidin-3-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-methyl-N-pyrrolidin-3-ylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12(4)8-5-6-11-7-8/h8,11H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYKYUXYNQDXZTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50375750 | |

| Record name | tert-Butyl methyl(pyrrolidin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172478-00-1 | |

| Record name | tert-Butyl methyl(pyrrolidin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(N-tert-Butoxycarbonyl-N-methylamino)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-tert-butyl methyl(pyrrolidin-3-yl)carbamate: Synthesis, Properties, and Applications in Drug Discovery

Introduction: The Strategic Importance of Chiral Pyrrolidines in Medicinal Chemistry

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] Its conformational rigidity and ability to present substituents in a well-defined three-dimensional space make it an ideal building block for creating molecules that interact specifically with biological targets. The introduction of chirality further enhances its utility, allowing for the development of enantiomerically pure drugs with improved efficacy and reduced side effects.

(R)-tert-butyl methyl(pyrrolidin-3-yl)carbamate, a chiral pyrrolidine derivative, has emerged as a valuable intermediate for the synthesis of complex pharmaceutical agents. The presence of a methyl group on the nitrogen at the 3-position and the strategic use of the tert-butyloxycarbonyl (Boc) protecting group offer medicinal chemists precise control over subsequent synthetic transformations. This guide provides a comprehensive technical overview of the synthesis, physicochemical properties, and applications of this important chiral building block, tailored for researchers, scientists, and professionals in drug development.

Strategic Synthesis of (R)-tert-butyl methyl(pyrrolidin-3-yl)carbamate

The enantioselective synthesis of (R)-tert-butyl methyl(pyrrolidin-3-yl)carbamate is a multi-step process that requires careful control of stereochemistry. A robust synthetic strategy involves the initial preparation of the chiral precursor, (R)-3-(methylamino)pyrrolidine, followed by the protection of the secondary amine with a Boc group.

Part 1: Enantioselective Synthesis of the (R)-3-(Methylamino)pyrrolidine Precursor

A common and effective approach to chiral 3-aminopyrrolidine derivatives involves the stereoselective reduction of a suitable precursor, followed by functional group manipulations. One such pathway, adapted from methodologies for similar chiral amines, begins with a chiral starting material to set the stereocenter early in the synthesis.[3][4]

Caption: Proposed synthetic workflow for (R)-3-(methylamino)pyrrolidine.

Detailed Experimental Protocol (Proposed):

-

Asymmetric Hydrogenation: N-Boc-pyrrolidin-3-one is subjected to asymmetric hydrogenation using a chiral ruthenium-BINAP catalyst under a hydrogen atmosphere. This reaction establishes the (R)-stereocenter at the 3-position, yielding (R)-N-Boc-3-hydroxypyrrolidine with high enantiomeric excess.[3][4] The choice of a chiral catalyst is critical for controlling the stereochemical outcome.

-

Mesylation of the Hydroxyl Group: The resulting (R)-N-Boc-3-hydroxypyrrolidine is then activated by converting the hydroxyl group into a good leaving group. This is typically achieved by reaction with methanesulfonyl chloride (MsCl) in the presence of a base such as triethylamine (Et3N) to afford (R)-N-Boc-3-(methylsulfonyloxy)pyrrolidine.

-

SN2 Displacement with Methylamine: The mesylated intermediate undergoes an SN2 reaction with methylamine. This nucleophilic substitution proceeds with inversion of configuration at the chiral center, yielding (S)-N-Boc-3-(methylamino)pyrrolidine.[3][4]

-

Boc Deprotection: The Boc protecting group is removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an appropriate solvent, to yield the free amine, (S)-3-(methylamino)pyrrolidine.[5]

Part 2: Boc Protection of (R)-3-(Methylamino)pyrrolidine

The final step in the synthesis is the protection of the secondary amine of (R)-3-(methylamino)pyrrolidine with a Boc group. This reaction must be performed under conditions that favor the formation of the desired carbamate without side reactions.

Caption: Boc protection of the secondary amine.

Detailed Experimental Protocol:

-

Objective: To protect the secondary amine of (R)-3-(methylamino)pyrrolidine with a tert-butyloxycarbonyl (Boc) group.

-

Materials:

-

Procedure:

-

Dissolve (R)-3-(methylamino)pyrrolidine in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add a suitable base, such as triethylamine or an aqueous solution of sodium hydroxide. The base acts as a scavenger for the acid generated during the reaction.[8]

-

To the stirred solution, add di-tert-butyl dicarbonate portion-wise at room temperature or 0 °C to control any potential exotherm.

-

Allow the reaction to stir at room temperature for several hours or until completion, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the reaction mixture is typically worked up by washing with water and brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford the pure (R)-tert-butyl methyl(pyrrolidin-3-yl)carbamate.[7]

-

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of (R)-tert-butyl methyl(pyrrolidin-3-yl)carbamate is essential for its effective use in synthesis and for quality control.

| Property | Value | Source |

| CAS Number | 392338-15-7 | [7][9] |

| Molecular Formula | C₁₀H₂₀N₂O₂ | [10] |

| Molecular Weight | 200.28 g/mol | [10] |

| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid | General knowledge |

| Solubility | Expected to be soluble in common organic solvents like DCM, THF, ethyl acetate, and methanol | General knowledge |

| Storage | Store in a cool, dry place under an inert atmosphere. Boc-protected amines are generally stable but can be sensitive to strong acids.[5] | [5] |

Spectroscopic Characterization

¹H NMR Spectroscopy: The ¹H NMR spectrum provides key information for structural confirmation. The most characteristic signal for a Boc-protected amine is a sharp singlet for the nine equivalent protons of the tert-butyl group, typically appearing around 1.4-1.5 ppm.[11] Other expected signals include multiplets for the pyrrolidine ring protons and a singlet for the N-methyl protons.

¹³C NMR Spectroscopy: In the ¹³C NMR spectrum, the quaternary carbon of the tert-butyl group of the Boc moiety is typically observed around 80 ppm. The carbonyl carbon of the carbamate group usually appears in the range of 155-157 ppm.[12] The carbons of the pyrrolidine ring and the N-methyl group will also show characteristic signals.

Infrared (IR) Spectroscopy: The IR spectrum of a carbamate is characterized by a strong absorption band for the carbonyl (C=O) stretching vibration, typically found in the region of 1680-1720 cm⁻¹.[13][14] The C-N stretching vibration and other characteristic bands for the pyrrolidine ring will also be present.

Mass Spectrometry (MS): In mass spectrometry, Boc-protected compounds often exhibit characteristic fragmentation patterns. A common fragmentation is the loss of isobutylene (56 Da) or the entire Boc group (100 Da) from the molecular ion.[15][16][17] The exact fragmentation will depend on the ionization technique used.

Applications in Drug Discovery and Development

(R)-tert-butyl methyl(pyrrolidin-3-yl)carbamate is a valuable building block in the synthesis of various pharmaceutical agents. Its utility stems from the defined stereochemistry and the presence of a versatile protecting group strategy.

Key Intermediate in the Synthesis of Kinase Inhibitors

Chiral 3-amino-pyrrolidine and -piperidine scaffolds are core components of many kinase inhibitors. While not a direct precursor, the structural motif of (R)-tert-butyl methyl(pyrrolidin-3-yl)carbamate is highly relevant to the synthesis of Janus kinase (JAK) inhibitors like Tofacitinib .[18][19] In the synthesis of Tofacitinib, a related chiral piperidine derivative is utilized. The Boc-protected methylamino group allows for the subsequent coupling with the heterocyclic core of the drug molecule. The stereochemistry at the 3-position is crucial for the compound's binding to the kinase active site and its overall biological activity.

Scaffold for Novel CNS-Active Agents

The pyrrolidine ring is a common feature in compounds targeting the central nervous system (CNS).[20] The lipophilicity and conformational rigidity of the pyrrolidine scaffold can be fine-tuned by substitution. The (R)-tert-butyl methyl(pyrrolidin-3-yl)carbamate intermediate provides a platform for the synthesis of a diverse range of CNS drug candidates, including those for neurodegenerative diseases and psychiatric disorders.

Advantages of the Boc Protecting Group Strategy

The use of the Boc group is a key strategic element in the application of this intermediate. The Boc group is stable under a wide range of reaction conditions, including basic and nucleophilic environments, allowing for selective transformations at other parts of the molecule.[6][8] Its facile removal under mild acidic conditions provides a clean and efficient deprotection step, often late in a synthetic sequence, to reveal the free amine for further functionalization.[5]

Safety, Handling, and Storage

As with all chemical reagents, proper safety precautions should be taken when handling (R)-tert-butyl methyl(pyrrolidin-3-yl)carbamate.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong acids and oxidizing agents. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[5]

-

Stability: The Boc group is sensitive to strong acids and will be cleaved. It is generally stable to basic conditions, although prolonged exposure to strong bases at elevated temperatures should be avoided.[5]

Conclusion

(R)-tert-butyl methyl(pyrrolidin-3-yl)carbamate is a strategically important chiral building block in modern drug discovery. Its enantioselective synthesis provides access to a key structural motif found in a variety of biologically active molecules. A thorough understanding of its synthesis, properties, and the rationale behind its protecting group strategy is crucial for medicinal chemists aiming to design and synthesize the next generation of therapeutics. This guide provides a foundational understanding to aid researchers in the effective utilization of this versatile intermediate.

References

- Chen, J. T., & Benson, W. R. (1964). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides.

- BenchChem. (2025). Navigating the Matrix: A Comparative Guide to Mass Spectrometry Analysis of Boc-Protected Peptides. BenchChem Technical Note.

- Ramesh, V., Ramesh, M., Srinivas, R., Sharma, G. V. M., & Jayaprakash, P. (2008). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Rapid communications in mass spectrometry : RCM, 22(21), 3339–3352.

- Reyes-Coronado, J. A., et al. (2023). Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. Molecules, 28(14), 5489.

- Bossa, J. B., et al. (2008). Infrared spectra of a) carbamic acid dimer (NH2COOH)2, b) ammonium...

- BenchChem. (2025). Stability issues of (R)-3-(Boc-amino)pyrrolidine under acidic or basic conditions. BenchChem Technical Support.

- Hisatsune, I. C. (1962). Infrared Spectra of Ammonium Carbamate and Deuteroammonium Carbamate. The Journal of Chemical Physics, 36(12), 3147-3156.

- Ramesh, V., et al. (2008). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. Rapid Communications in Mass Spectrometry, 22(21), 3339-3352.

- Zarei, A., et al. (2013). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Journal of Chemistry, 2013, 1-5.

- Liu, C., et al. (2025). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society, 46(1), 40-47.

- Fisher Scientific. (n.d.). Amine Protection / Deprotection. Fisher Scientific Technical Note.

- BenchChem. (2025). Application Notes and Protocols: The Use of the tert-Butoxycarbonyl (Boc) Group for Amine Protection. BenchChem Technical Note.

- Hisatsune, I. C. (1962).

- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal.

- Sigma-Aldrich. (n.d.). Application Note – N-Boc protection. Sigma-Aldrich Technical Note.

- BenchChem. (2025).

- Iwata, T., et al. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 25(18), 4165.

- Moser, A. (2008). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs Blog.

- Lall, M. S., et al. (2012). Stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile. The Journal of Organic Chemistry, 77(9), 4471-4481.

- Lall, M. S., et al. (2012). Stereoselective Synthesis of (S)-3-(Methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile.

- Lall, M. S., et al. (2012). Stereoselective Synthesis of (S)-3-(Methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile. OSTI.GOV.

- Sharma, S., et al. (2016). Mild Deprotection of N-tert-butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. The Royal Society of Chemistry.

- Guryev, A. A., et al. (2020). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 25(23), 5638.

- Mykhailiuk, P., et al. (n.d.). Synthesis of unique pyrrolidines for drug discovery. Enamine.

- ChemicalBook. (n.d.). (R)-N-Boc-3-pyrrolidineacetic acid synthesis. ChemicalBook.

- PubChem. (n.d.). tert-Butyl methyl((3R)-pyrrolidin-3-yl)carbamate.

- CN106588738B. (2018). The synthetic method of N-Boc-3- pyrrolidine formaldehyde.

- ResearchGate. (n.d.). 1 H-NMR spectrum of N-Boc glutamic acid.

- Alchem Pharmtech. (n.d.). CAS 392338-15-7 | (R)-tert-Butyl methyl(pyrrolidin-3-yl)

- BLDpharm. (n.d.). 1217858-20-2|(R)-tert-Butyl (pyrrolidin-3-ylmethyl)

- Szymański, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4907.

- US8247415B2. (2012). Hydroxymethyl pyrrolidines as β3 adrenergic receptor agonists.

- Bhattacharya, S., et al. (2011). Design, synthesis and evaluation of some novel dipeptide and tripeptide derivatives of phenylalanine as potential anticancer agents. Der Pharma Chemica, 3(3), 174-188.

- US20220213099A1. (2022). Prodrug compounds.

- Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Organic Chemistry Portal.

- EP0628555A1. (1994). Process for the preparation of 3-amino-pyrrolidine derivatives.

- CN101993404A. (2011). Method for synthesizing N-Boc-3-pyrrolidine formaldehyde.

- Combi-Blocks. (2023). Safety Data Sheet - (R)-3-(Boc-amino)pyrrolidine hydrochloride. Combi-Blocks.

- Fisher Scientific. (2024). SAFETY DATA SHEET - 1-Boc-pyrrolidine. Fisher Scientific.

Sources

- 1. enamine.net [enamine.net]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Amine Protection / Deprotection [fishersci.co.uk]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. alchempharmtech.com [alchempharmtech.com]

- 10. tert-Butyl methyl((3R)-pyrrolidin-3-yl)carbamate | C10H20N2O2 | CID 7019173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. academic.oup.com [academic.oup.com]

- 14. Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study [mdpi.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry [pubmed.ncbi.nlm.nih.gov]

- 17. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. researchgate.net [researchgate.net]

- 20. Item - Stereoselective Synthesis of (S)-3-(Methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile - American Chemical Society - Figshare [acs.figshare.com]

An In-Depth Technical Guide to (S)-tert-butyl methyl(pyrrolidin-3-yl)carbamate: A Key Chiral Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-tert-butyl methyl(pyrrolidin-3-yl)carbamate, a chiral pyrrolidine derivative, has emerged as a pivotal building block in the synthesis of complex pharmaceutical agents. Its unique structural features, including a stereodefined center, a protected secondary amine, and a readily functionalizable pyrrolidine ring, make it a valuable synthon for introducing specific spatial arrangements and physicochemical properties into drug candidates. This guide provides a comprehensive overview of its chemical identity, synthesis, properties, and applications, with a focus on empowering researchers in the field of medicinal chemistry and drug development.

Core Identity: CAS Number and Molecular Structure

The unambiguous identification of a chemical entity is paramount for scientific rigor and reproducibility. (S)-tert-butyl methyl(pyrrolidin-3-yl)carbamate is uniquely identified by the following:

-

CAS Number: 169750-01-0

-

Molecular Formula: C₁₀H₂₀N₂O₂

-

Molecular Weight: 200.28 g/mol

-

IUPAC Name: tert-butyl N-methyl-N-[(3S)-pyrrolidin-3-yl]carbamate

The molecular structure, depicted below, features a pyrrolidine ring with a chiral center at the 3-position. The amine at this position is protected as a tert-butyloxycarbonyl (Boc) carbamate and is further substituted with a methyl group.

Molecular Structure of (S)-tert-butyl methyl(pyrrolidin-3-yl)carbamate

Caption: 2D structure of (S)-tert-butyl methyl(pyrrolidin-3-yl)carbamate.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectroscopic properties is essential for handling, characterization, and reaction monitoring.

| Property | Value | Source |

| Appearance | Solid | |

| Molecular Weight | 200.28 g/mol | |

| Molecular Formula | C₁₀H₂₀N₂O₂ | |

| XLogP3 | 0.9 | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 2 | |

| Rotatable Bond Count | 2 | |

| Exact Mass | 200.152477885 Da | |

| Topological Polar Surface Area | 41.6 Ų |

While a publicly available, fully assigned NMR spectrum is not readily found, typical chemical shifts for similar structures suggest the following expected regions in ¹H and ¹³C NMR spectra:

-

¹H NMR (CDCl₃):

-

~1.4 ppm (s, 9H): tert-butyl protons of the Boc group.

-

~1.8-2.2 ppm (m, 2H): Methylene protons on the pyrrolidine ring (C4).

-

~2.7-3.5 ppm (m, 5H): Methylene protons on the pyrrolidine ring (C2, C5) and the N-methyl protons.

-

~4.0-4.5 ppm (m, 1H): Methine proton on the pyrrolidine ring (C3).

-

~5.0 ppm (br s, 1H): NH proton of the pyrrolidine ring.

-

-

¹³C NMR (CDCl₃):

-

~28.5 ppm: Methyl carbons of the tert-butyl group.

-

~30-35 ppm: Methylene carbon of the pyrrolidine ring (C4).

-

~45-55 ppm: Methylene carbons of the pyrrolidine ring (C2, C5) and the N-methyl carbon.

-

~55-60 ppm: Methine carbon of the pyrrolidine ring (C3).

-

~80 ppm: Quaternary carbon of the tert-butyl group.

-

~155 ppm: Carbonyl carbon of the Boc group.

-

Synthesis and Manufacturing

The primary and most logical synthetic route to (S)-tert-butyl methyl(pyrrolidin-3-yl)carbamate involves the N-methylation of its precursor, (S)-tert-butyl (pyrrolidin-3-yl)carbamate (also known as (S)-3-(Boc-amino)pyrrolidine).

Synthetic Workflow

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol: N-Methylation

This protocol is a representative procedure based on standard N-methylation of Boc-protected amines. Optimization may be required based on laboratory conditions and scale.

Materials:

-

(S)-tert-butyl (pyrrolidin-3-yl)carbamate

-

Methyl iodide (CH₃I)

-

Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)

-

Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add (S)-tert-butyl (pyrrolidin-3-yl)carbamate (1.0 eq.).

-

Dissolution: Dissolve the starting material in anhydrous THF or DMF.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 - 1.5 eq.) portion-wise. Caution: Hydrogen gas is evolved. Stir the mixture at 0 °C for 30-60 minutes. Alternatively, a less reactive base like potassium carbonate can be used, which may require elevated temperatures.

-

Methylation: Add methyl iodide (1.1 - 1.5 eq.) dropwise to the cooled suspension.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench the excess sodium hydride by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford pure (S)-tert-butyl methyl(pyrrolidin-3-yl)carbamate.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents quenching of the strong base (NaH) by atmospheric moisture.

-

Anhydrous Solvents: Essential for the efficacy of moisture-sensitive reagents like NaH.

-

Sodium Hydride: A strong, non-nucleophilic base that effectively deprotonates the carbamate nitrogen, facilitating the subsequent methylation.

-

Methyl Iodide: A highly reactive and common electrophile for methylation reactions.

-

Aqueous Work-up and Extraction: To remove inorganic salts and water-soluble impurities.

-

Column Chromatography: A standard and effective method for purifying organic compounds of moderate polarity.

Applications in Drug Discovery and Development

(S)-tert-butyl methyl(pyrrolidin-3-yl)carbamate is a valuable chiral building block primarily utilized in the synthesis of kinase inhibitors for oncology and other therapeutic areas. The pyrrolidine scaffold can serve as a key structural element that orients pharmacophoric groups for optimal interaction with the target protein.

Role as a Scaffold in Kinase Inhibitors

Kinase inhibitors are a major class of targeted therapies. The pyrrolidine ring of the title compound can be incorporated into the inhibitor structure to:

-

Provide a rigid scaffold: This reduces the conformational flexibility of the molecule, which can lead to higher binding affinity and selectivity for the target kinase.

-

Introduce a key interaction point: The nitrogen atom of the pyrrolidine ring can act as a hydrogen bond acceptor or be further functionalized to interact with specific residues in the kinase active site.

-

Modulate physicochemical properties: The pyrrolidine moiety can influence solubility, permeability, and metabolic stability of the final drug molecule.

A notable example is its potential use in the synthesis of inhibitors for kinases such as Bruton's tyrosine kinase (BTK) and Extracellular signal-regulated kinase (ERK).

Illustrative Synthetic Application

The following diagram illustrates a generalized synthetic pathway for the incorporation of (S)-tert-butyl methyl(pyrrolidin-3-yl)carbamate into a hypothetical kinase inhibitor.

The Strategic Deployment of tert-Butyl Methyl(pyrrolidin-3-yl)carbamate in Modern Organic Synthesis: An In-depth Technical Guide

Introduction: A Versatile Scaffold for Complex Molecular Architectures

In the landscape of contemporary drug discovery and organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, tert-butyl methyl(pyrrolidin-3-yl)carbamate has emerged as a highly valuable and versatile scaffold. Its unique structural features, comprising a pyrrolidine ring, a secondary amine poised for further functionalization, and a Boc-protected tertiary amine, offer a powerful tool for medicinal chemists and process development scientists. This guide provides a comprehensive overview of the synthesis, key reactions, and strategic applications of this building block, with a particular focus on its role in the development of targeted therapeutics. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and offer insights into its successful implementation in multi-step syntheses.

Physicochemical Properties and Stereochemical Considerations

This compound is a chiral molecule, and its stereochemistry plays a crucial role in its application, particularly in the synthesis of enantiomerically pure pharmaceuticals. The physicochemical properties of the (R)-enantiomer are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₀N₂O₂ | |

| Molecular Weight | 200.28 g/mol | |

| IUPAC Name | tert-butyl N-methyl-N-[(3R)-pyrrolidin-3-yl]carbamate | |

| CAS Number | 392338-15-7 | |

| XLogP3 | 0.9 | |

| Exact Mass | 200.152477885 Da | |

| Rotatable Bond Count | 2 |

Note: The properties for the (S)-enantiomer and the racemic mixture are analogous, with the exception of optical rotation.

Strategic Synthesis of this compound

The synthesis of this compound can be approached through several strategic routes, depending on the desired stereochemistry and the available starting materials. A common and efficient strategy involves a two-step process: the initial Boc protection of a suitable aminopyrrolidine precursor, followed by N-methylation.

General Synthetic Workflow

The following diagram illustrates the general synthetic workflow for the preparation of chiral this compound.

Caption: General synthetic workflow for chiral this compound.

Detailed Experimental Protocol: Synthesis of (R)-tert-Butyl Methyl(pyrrolidin-3-yl)carbamate

This protocol provides a detailed, step-by-step methodology for the synthesis of the (R)-enantiomer, a key intermediate in the synthesis of several Janus kinase (JAK) inhibitors.[1]

Step 1: Synthesis of (R)-tert-Butyl Pyrrolidin-3-ylcarbamate

-

Objective: To protect the primary amine of (R)-3-aminopyrrolidine with a tert-butoxycarbonyl (Boc) group.

-

Materials:

-

(R)-3-Aminopyrrolidine dihydrochloride

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a stirred solution of (R)-3-aminopyrrolidine dihydrochloride (1.0 eq) in DCM, add triethylamine (2.2 eq) at 0 °C.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by column chromatography on silica gel to yield (R)-tert-butyl pyrrolidin-3-ylcarbamate.

-

Step 2: Synthesis of (R)-tert-Butyl Methyl(pyrrolidin-3-yl)carbamate

-

Objective: To selectively methylate the Boc-protected amine.

-

Materials:

-

(R)-tert-Butyl pyrrolidin-3-ylcarbamate (from Step 1)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Methyl iodide (MeI)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C, add a solution of (R)-tert-butyl pyrrolidin-3-ylcarbamate (1.0 eq) in anhydrous DMF dropwise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add methyl iodide (1.5 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield (R)-tert-butyl methyl(pyrrolidin-3-yl)carbamate.

-

Key Reactions and Mechanistic Insights

The utility of this compound as a building block stems from the distinct reactivity of its two nitrogen atoms. The pyrrolidine nitrogen is a secondary amine, readily available for nucleophilic attack, while the carbamate-protected nitrogen is unreactive under most conditions.

N-Alkylation and N-Arylation of the Pyrrolidine Ring

The secondary amine of the pyrrolidine ring is a key handle for introducing molecular diversity. It readily undergoes N-alkylation and N-arylation reactions, such as the Buchwald-Hartwig amination, to form a wide range of derivatives.

Mechanism of N-Alkylation:

The N-alkylation of the pyrrolidine nitrogen typically proceeds via an Sₙ2 mechanism. The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide or a similar electrophile. The choice of base is crucial to deprotonate the resulting ammonium salt and drive the reaction to completion.

Caption: Simplified mechanism of N-alkylation of the pyrrolidine ring.

Boc-Deprotection: Unveiling the Tertiary Amine

The tert-butoxycarbonyl (Boc) protecting group is stable under a variety of reaction conditions but can be readily removed under acidic conditions, allowing for orthogonal protection strategies. This deprotection step unmasks the tertiary methylamino group for subsequent transformations.

Deprotection Protocol using Trifluoroacetic Acid (TFA):

-

Objective: To remove the Boc protecting group.

-

Materials:

-

Boc-protected pyrrolidine derivative

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

-

Procedure:

-

Dissolve the Boc-protected pyrrolidine derivative (1.0 eq) in DCM.

-

Add trifluoroacetic acid (5-10 eq) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, carefully neutralize the reaction mixture with saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected product.

-

Application in the Synthesis of Janus Kinase (JAK) Inhibitors

A prominent application of chiral this compound is in the synthesis of Janus kinase (JAK) inhibitors, a class of targeted therapies for autoimmune diseases and certain cancers.[1][2] The pyrrolidine scaffold is a key pharmacophoric element in several approved and investigational JAK inhibitors, including Tofacitinib and Upadacitinib.[3][4][5][6]

Illustrative Synthetic Application: A Key Fragment of a JAK Inhibitor

The following scheme illustrates the incorporation of (R)-tert-butyl methyl(pyrrolidin-3-yl)carbamate into a key intermediate for the synthesis of a JAK inhibitor.

Sources

- 1. research.unl.pt [research.unl.pt]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. WO2019016745A1 - Alternate processes for the preparation of pyrrolidine derivatives - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of Tert-butyl methyl(pyrrolidin-3-yl)carbamate

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data required for the structural elucidation and quality control of tert-butyl methyl(pyrrolidin-3-yl)carbamate (Molecular Formula: C₁₀H₂₀N₂O₂, Molecular Weight: 200.28 g/mol ).[1][2] As a key building block in medicinal chemistry and drug development, unequivocal confirmation of its structure is paramount. This document details the expected outputs from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While a complete, publicly archived dataset for this specific N-methylated compound is elusive, this guide synthesizes data from the closely related precursor, tert-butyl (pyrrolidin-3-yl)carbamate, with expert analysis on the spectroscopic consequences of N-methylation. Standardized protocols for data acquisition are provided to ensure reproducibility and adherence to best practices in analytical chemistry.

Introduction: The Importance of Spectroscopic Verification

This compound is a bifunctional molecule incorporating a protected secondary amine within a pyrrolidine ring and a tert-butoxycarbonyl (Boc) protected tertiary amine. This structure makes it a valuable intermediate for introducing a 3-(methylamino)pyrrolidine moiety in the synthesis of complex pharmaceutical agents. The Boc protecting group offers stability under various conditions while allowing for facile deprotection, a critical feature in multi-step synthesis.

Given its role, verifying the identity, purity, and structural integrity of this reagent is a non-negotiable step in any research or development workflow. The primary methods for this verification are NMR, IR, and MS, which together provide a complete structural fingerprint of the molecule. This guide explains the theoretical basis and practical application of these techniques for the definitive characterization of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. The analysis is presented in two parts: data for the well-characterized precursor, tert-butyl (pyrrolidin-3-yl)carbamate[3], followed by a detailed explanation of the expected spectral changes upon N-methylation.

Analysis of the Precursor: tert-Butyl (pyrrolidin-3-yl)carbamate

The spectra of the unmethylated analogue provide a foundational dataset for understanding the core pyrrolidine ring system.

-

¹H NMR Spectroscopy (400 MHz, CDCl₃): The proton NMR of the precursor shows distinct signals for the Boc group, the pyrrolidine ring protons, and the carbamate N-H proton.

-

δ ~4.0 ppm (broad singlet, 1H): This signal corresponds to the proton on the carbamate nitrogen (NH -Boc). Its broadness is characteristic of exchangeable protons.

-

δ ~3.5 - 3.0 ppm (multiplet, 3H) & δ ~2.8 ppm (multiplet, 2H): These complex multiplets arise from the protons on the pyrrolidine ring (CH₂ and CH groups).

-

δ ~2.0 & ~1.6 ppm (multiplets, 2H): These signals also correspond to pyrrolidine ring protons.

-

δ 1.44 ppm (singlet, 9H): This sharp, strong singlet is the classic signature of the nine equivalent protons of the tert-butyl group (-C(CH ₃)₃).[3]

-

-

¹³C NMR Spectroscopy (100 MHz, CDCl₃): The proton-decoupled ¹³C spectrum confirms the carbon skeleton.

-

δ ~155 ppm: The carbonyl carbon of the carbamate group (C =O).

-

δ ~79 ppm: The quaternary carbon of the tert-butyl group (C (CH₃)₃).

-

δ ~57 ppm: The methine carbon of the pyrrolidine ring attached to the nitrogen (C H-NHBoc).

-

δ ~40-50 ppm (multiple peaks): Carbons of the pyrrolidine ring CH₂ groups.

-

δ 28.5 ppm: The three equivalent methyl carbons of the tert-butyl group (-C(C H₃)₃).[3]

-

Predicted Spectral Changes for this compound

The introduction of a methyl group on the carbamate nitrogen introduces predictable and definitive changes to the NMR spectra.

-

¹H NMR Predictions:

-

Appearance of an N-Methyl Singlet: A new singlet is expected to appear, typically in the range of δ 2.7 - 3.0 ppm , integrating to 3H. This signal corresponds to the N-CH₃ group.

-

Disappearance of the N-H Signal: The broad singlet at δ ~4.0 ppm will be absent, as the proton has been replaced by the methyl group. This is a critical confirmation of successful methylation.

-

Shifts in Pyrrolidine Protons: The chemical shifts of the pyrrolidine ring protons, particularly the methine proton at C3 and the methylene protons at C2 and C4, will be altered due to the change in the electronic environment and steric effects from the N-methyl group.

-

-

¹³C NMR Predictions:

-

Appearance of an N-Methyl Carbon: A new signal will appear in the aliphatic region, typically δ ~30-35 ppm , corresponding to the N-C H₃ carbon.

-

Shifts in Pyrrolidine Carbons: The chemical shifts of the pyrrolidine ring carbons will adjust slightly due to the electronic effect of the added methyl group.

-

The following diagram illustrates the workflow for NMR-based structural verification, comparing the precursor to the final product.

Caption: NMR Verification Workflow.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups within a molecule by detecting their characteristic vibrational frequencies.

-

Key Absorptions of the Precursor: The IR spectrum of tert-butyl (pyrrolidin-3-yl)carbamate is characterized by:

-

~3350 cm⁻¹ (N-H Stretch): A prominent band corresponding to the stretching vibration of the secondary amine/carbamate N-H bond.

-

~2970 cm⁻¹ (C-H Stretch): Aliphatic C-H stretching from the pyrrolidine and Boc groups.

-

~1680-1700 cm⁻¹ (C=O Stretch): A very strong, sharp absorption from the carbamate carbonyl group. This is one of the most diagnostic peaks.

-

-

Predicted Changes upon N-Methylation: The IR spectrum of this compound will exhibit one crucial difference:

-

Absence of the N-H Stretch: The characteristic N-H stretching band at ~3350 cm⁻¹ will be absent. Its disappearance is strong evidence that the nitrogen has been fully substituted. The strong C=O stretch will remain the most prominent feature.

-

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural information through analysis of its fragmentation patterns. Electrospray Ionization (ESI) is a common technique for this type of molecule.

-

Expected Molecular Ion: The molecular formula is C₁₀H₂₀N₂O₂. The calculated monoisotopic mass is 200.1525 Da.[1] In positive-ion ESI-MS, the primary ion observed will be the protonated molecule, [M+H]⁺.

-

[M+H]⁺ = 201.16 m/z

-

-

Key Fragmentation Pathways: Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would reveal characteristic fragmentation. For Boc-protected amines, a dominant fragmentation pathway is the loss of the entire Boc group or its components.[4]

-

Loss of Isobutylene: A characteristic loss of 56 Da, corresponding to the elimination of 2-methylpropene (isobutylene), resulting in a fragment at m/z 145 .

-

Loss of the Boc Group: A loss of 100 Da, corresponding to the combined loss of isobutylene and CO₂, is a hallmark of Boc-group fragmentation.[4] This would produce a fragment at m/z 101 , corresponding to the protonated N-methyl-3-aminopyrrolidine core.

-

Loss of tert-Butyl Cation: Cleavage can also generate a tert-butyl cation at m/z 57 .

-

The following diagram outlines the expected primary fragmentation in ESI-MS/MS.

Caption: Predicted ESI-MS Fragmentation.

Data Summary

The following table summarizes the expected key spectroscopic data points for the title compound.

| Spectroscopic Technique | Feature | Expected Value/Observation |

| ¹H NMR | tert-Butyl Protons | ~1.45 ppm (s, 9H) |

| N-Methyl Protons | ~2.8 ppm (s, 3H) | |

| Pyrrolidine Protons | 1.6 - 3.5 ppm (complex multiplets) | |

| N-H Proton | Absent | |

| ¹³C NMR | Carbamate C=O | ~155 ppm |

| Boc Quaternary Carbon | ~79 ppm | |

| Pyrrolidine Carbons | 40 - 60 ppm | |

| N-Methyl Carbon | ~32 ppm | |

| Boc Methyl Carbons | ~28.5 ppm | |

| IR Spectroscopy | C=O Stretch (Carbamate) | Strong, sharp band at ~1690 cm⁻¹ |

| C-H Stretch (Aliphatic) | ~2970 cm⁻¹ | |

| N-H Stretch | Absent | |

| Mass Spectrometry | [M+H]⁺ (ESI) | m/z 201.16 |

| Major Fragments (MS/MS) | m/z 145, 101, 57 |

Experimental Protocols

The following are generalized, field-proven protocols for acquiring high-quality spectroscopic data for this compound.

NMR Data Acquisition

-

Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Tune and shim the probe to the sample.

-

Acquire a one-dimensional proton spectrum using a standard pulse program.

-

Set the spectral width to cover a range of -1 to 10 ppm.

-

Reference the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm).

-

IR Data Acquisition (ATR-FTIR)

-

Background Collection: Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond) is clean. Record a background spectrum of the empty, clean ATR stage.

-

Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Data Collection: Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance IR spectrum.

Mass Spectrometry Data Acquisition (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., a Q-TOF or Orbitrap).

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition:

-

Operate the instrument in positive ion mode to observe the [M+H]⁺ ion.

-

Acquire a full scan MS spectrum over a relevant m/z range (e.g., 50-500).

-

For fragmentation data, perform a tandem MS (MS/MS) experiment by selecting the [M+H]⁺ ion (m/z 201.16) as the precursor and applying collision-induced dissociation (CID).

-

Conclusion

The combination of NMR, IR, and MS provides an unambiguous and robust method for the structural confirmation of this compound. The key diagnostic features are the absence of an N-H proton signal in NMR and the N-H stretch in IR, coupled with the appearance of signals corresponding to the N-methyl group. Mass spectrometry confirms the molecular weight and shows a characteristic fragmentation pattern dominated by the loss of the Boc group. Adherence to the protocols outlined herein will ensure accurate and reliable characterization, supporting the compound's effective use in research and drug development pipelines.

References

- BenchChem. (2025). Spectroscopic Data and Experimental Protocols for (R)-3-(Boc-amino)pyrrolidine: A Technical Guide.

- PubChem. (n.d.). tert-Butyl N-(pyrrolidin-3-yl)carbamate. National Center for Biotechnology Information.

- PubChem. (n.d.). tert-Butyl methyl((3R)-pyrrolidin-3-yl)carbamate. National Center for Biotechnology Information.

- PubChem. (n.d.). (S)-Methyl-pyrrolidin-3-yl-carbamic acid tert-butyl ester. National Center for Biotechnology Information.

- Harvey, D. Z. (2012). Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening. Journal of the American Society for Mass Spectrometry.

Sources

- 1. tert-Butyl methyl((3R)-pyrrolidin-3-yl)carbamate | C10H20N2O2 | CID 7019173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (S)-Methyl-pyrrolidin-3-yl-carbamic acid tert-butyl ester | C10H20N2O2 | CID 7171888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physical and Chemical Properties of N-Boc-N-methyl-3-aminopyrrolidine

Abstract

N-Boc-N-methyl-3-aminopyrrolidine, a key heterocyclic building block, holds significant value for researchers and professionals in drug development and synthetic chemistry. Its structure, featuring a pyrrolidine scaffold with a secondary amine and a tert-butyloxycarbonyl (Boc) protected tertiary amine, offers a unique combination of stability and reactive potential. The Boc group provides robust protection under various conditions, yet allows for selective deprotection to unmask a reactive secondary amine, making it an invaluable intermediate for constructing complex molecular architectures. This guide provides a comprehensive analysis of its core physical and chemical properties, detailed spectroscopic characterization, field-proven experimental protocols, and essential safety information, serving as a critical resource for its effective application in a laboratory setting.

Chemical Identity and Core Structure

N-Boc-N-methyl-3-aminopyrrolidine is a derivative of pyrrolidine where the amino group at the 3-position is N-methylated and protected by a Boc group. The pyrrolidine ring itself contains a secondary amine that remains reactive. This structural arrangement is pivotal for its role in sequential chemical synthesis.

| Identifier | Data | Reference(s) |

| IUPAC Name | tert-butyl methyl(pyrrolidin-3-yl)carbamate | [1] |

| Synonyms | 3-(N-Boc-N-methylamino)pyrrolidine, 3-(N-tert-Butoxycarbonyl-N-methylamino)pyrrolidine | [1] |

| CAS Number | 172478-00-1 | [1] |

| Molecular Formula | C₁₀H₂₀N₂O₂ | [1][2] |

| Molecular Weight | 200.28 g/mol | [1][2] |

| Chemical Structure |  |

Physicochemical Properties

The physical characteristics of a compound are critical for determining appropriate solvents, reaction temperatures, and purification methods. The presence of the bulky, lipophilic Boc group significantly influences the properties of the parent N-methyl-3-aminopyrrolidine molecule.

| Property | Value | Reference(s) |

| Appearance | Clear, colorless to almost colorless liquid | [1] |

| Boiling Point | 96 °C at 0.2 mmHg | [1] |

| Density | 1.02 g/cm³ | [1] |

| Refractive Index | 1.468 | [1] |

| pKa (Predicted) | 9.85 ± 0.10 (for the pyrrolidine N-H) | [1] |

| Storage Temperature | 2-8°C | [1] |

| Solubility | Generally soluble in common organic solvents like methanol, ethanol, and DMSO.[3] |

Expert Insight: The observed physical state as a liquid and its boiling point are consistent with a molecule of its molecular weight and polarity. The Boc group increases the molecule's lipophilicity, rendering it highly soluble in a broad range of organic solvents.[4] The predicted pKa highlights the basicity of the secondary amine in the pyrrolidine ring, which is the primary site for nucleophilic reactions.

Chemical Profile and Reactivity

The synthetic utility of N-Boc-N-methyl-3-aminopyrrolidine is defined by the dual nature of its amino functionalities: the protected tertiary carbamate and the free secondary amine within the pyrrolidine ring.

The N-Boc Protecting Group: A Gateway to Selectivity

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its robustness and predictable reactivity.[4]

-

Stability: The Boc group is exceptionally stable in basic and nucleophilic conditions and is resistant to catalytic hydrogenation.[4][5] This stability is crucial as it allows for chemical modifications at other parts of the molecule, including reactions involving the secondary amine of the pyrrolidine ring, without disturbing the protected amine.

-

Acid Lability: The defining characteristic of the Boc group is its susceptibility to cleavage under mild acidic conditions.[4] This is the most common method for its removal, regenerating the free amine.

Mechanism of Acid-Catalyzed Boc Deprotection

The deprotection reaction proceeds through a well-understood pathway initiated by protonation. The use of reagents like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM) is standard practice.[4]

The causality behind this selective cleavage is the formation of a highly stable tert-butyl cation intermediate, which readily eliminates as isobutylene gas, driving the reaction to completion. The resulting carbamic acid is unstable and spontaneously decarboxylates to yield the free amine.

Caption: Acid-catalyzed deprotection of the Boc group.

Spectroscopic and Analytical Characterization

Accurate characterization is essential to confirm the identity and purity of N-Boc-N-methyl-3-aminopyrrolidine. The following data are predictive and based on the analysis of its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous structural confirmation by mapping the chemical environment of protons and carbons.

-

¹H NMR:

-

~1.45 ppm (singlet, 9H): Corresponds to the nine equivalent protons of the tert-butyl group (-(CH₃)₃).

-

~2.7-3.6 ppm (multiplets): A complex region representing the protons on the pyrrolidine ring.

-

~2.8 ppm (singlet, 3H): Represents the protons of the N-methyl group (-NCH₃).

-

Broad singlet (1H): A variable-shift peak corresponding to the N-H proton of the secondary amine in the pyrrolidine ring.

-

-

¹³C NMR:

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

-

~3300-3400 cm⁻¹: A moderate N-H stretching band for the secondary amine in the pyrrolidine ring.

-

~2850-2980 cm⁻¹: Strong C-H stretching bands from the alkyl groups (pyrrolidine, methyl, and tert-butyl).

-

~1680-1700 cm⁻¹: A very strong C=O stretching absorption, characteristic of the Boc-carbamate group.[7]

Mass Spectrometry (MS)

MS is used to confirm the molecular weight and study fragmentation patterns.

-

Molecular Ion: Using a soft ionization technique like Electrospray Ionization (ESI) in positive mode, the expected protonated molecule [M+H]⁺ would be observed at m/z ≈ 201.16 .

-

Key Fragmentation Patterns: The lability of the Boc group leads to characteristic fragmentation.[8] Common fragments include:

-

[M+H - 56]⁺ (m/z ≈ 145): Corresponds to the loss of isobutylene (C₄H₈).

-

[M+H - 100]⁺ (m/z ≈ 101): Corresponds to the loss of the entire Boc group (C₅H₈O₂).

-

Standard Experimental Protocols for Analysis

The following protocols are self-validating systems designed to ensure accurate and reproducible characterization of N-Boc-N-methyl-3-aminopyrrolidine.

Caption: General workflow for spectroscopic characterization.

NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with 16 to 32 scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans will be necessary for adequate signal-to-noise.

-

Analysis: Process the spectra and integrate the proton signals. Compare chemical shifts and coupling patterns to the expected values to confirm the structure.[6]

Mass Spectrometry Data Acquisition

-

Sample Preparation: Prepare a dilute solution (e.g., 1-10 µg/mL) of the compound in a suitable solvent such as methanol or acetonitrile.[6][9]

-

Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source, such as a Time-of-Flight (TOF) or Quadrupole instrument.

-

Data Acquisition: Infuse the sample into the ESI source. Operate in positive ion mode to detect the protonated molecule [M+H]⁺.

-

Analysis: Determine the accurate mass of the parent ion and compare it to the theoretical mass of C₁₀H₂₁N₂O₂⁺. Analyze the fragmentation pattern to further validate the structure.[9]

Safety, Handling, and Storage

Adherence to safety protocols is paramount when handling any chemical intermediate. While specific data for this exact compound is limited, data from closely related analogs provides a strong basis for safe handling procedures.

-

Hazard Identification: Based on analogous compounds, N-Boc-N-methyl-3-aminopyrrolidine should be handled as a substance that may cause skin irritation, serious eye damage, and respiratory irritation.[2]

-

GHS Hazard Statements (Inferred): H315, H318, H335.[2]

-

-

Precautions for Safe Handling:

-

Always work in a well-ventilated area or a chemical fume hood.[10]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[10][11]

-

Avoid breathing vapors or mist.[10]

-

Wash hands thoroughly after handling.[10]

-

-

Conditions for Safe Storage:

Conclusion

N-Boc-N-methyl-3-aminopyrrolidine is a strategically designed synthetic intermediate whose value lies in the predictable and differential reactivity of its two nitrogen centers. A thorough understanding of its physical properties, spectroscopic signatures, and chemical behavior—particularly the stability and selective cleavage of the Boc group—is essential for its successful application. This guide provides the foundational data and protocols necessary for researchers to confidently integrate this versatile building block into their synthetic programs, paving the way for the development of novel pharmaceuticals and complex molecules.

References

- (R)-3-N-Boc-Aminomethyl pyrrolidine | C10H20N2O2 | CID 1519427 - PubChem. (n.d.). PubChem.

- MSDS of (S)-3-n-boc-aminomethyl pyrrolidine - Capot Chemical Co., Ltd. (2018). Capot Chemical.

- IR spectra of NMP (black dotted line) and the yellow residue (red... - ResearchGate. (n.d.). ResearchGate.

- 1-Boc-3-aminopyrrolidine | C9H18N2O2 | CID 2756370 - PubChem. (n.d.). PubChem.

- (R)-(+)-1-Boc-3-aminopyrrolidine | C9H18N2O2 | CID 854070 - PubChem. (n.d.). PubChem.

- 3-Aminopyrrolidine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com. (n.d.). PharmaCompass.

- (S)-tert-Butyl 3-(methylamino)pyrrolidine-1-carboxylate - MySkinRecipes. (n.d.). MySkinRecipes.

- (S)-Tert-Butyl3-((methylamino)methyl)pyrrolidine-1-carboxylate - Chemdad. (n.d.). Chemdad.

- tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate | C10H20N2O2 | CID 45089548 - PubChem. (n.d.). PubChem.

- The Reactivity of the N-Boc Protecting Group: An Underrated Feature - ResearchGate. (2019). ResearchGate.

- 1H NMR spectra of the N-Boc protected C-6 substituted methyl ester (3)... - ResearchGate. (n.d.). ResearchGate.

- Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines - NIH. (2023). National Institutes of Health.

- GREEN ORGANIC SYNTHESIS OF N-METHYLPYRROLIDINE - VAST JOURNALS SYSTEM. (n.d.). VAST.

Sources

- 1. 3-N-Boc-3-N-Methylaminopyrrolidine | 172478-00-1 [chemicalbook.com]

- 2. tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate | C10H20N2O2 | CID 45089548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. aksci.com [aksci.com]

- 11. capotchem.cn [capotchem.cn]

The Pyrrolidine Scaffold: A Cornerstone of Modern Medicinal Chemistry and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, stands as a quintessential "privileged scaffold" in medicinal chemistry. Its prevalence in a multitude of FDA-approved drugs and biologically active natural products underscores its significance in the design and development of novel therapeutics.[1][2][3] This guide provides a comprehensive technical overview of the multifaceted role of pyrrolidine derivatives in drug discovery. We will explore the strategic advantages of this scaffold, delve into key synthetic methodologies and characterization techniques, and analyze its application across diverse therapeutic areas, including oncology, central nervous system disorders, and infectious diseases. A critical examination of structure-activity relationships (SAR) and mechanisms of action for prominent pyrrolidine-containing drugs will be presented, offering field-proven insights for drug development professionals. Finally, we will look toward the future, highlighting emerging trends and novel applications for this versatile heterocyclic system.

The Pyrrolidine Moiety: A Privileged Scaffold in Drug Design

The enduring appeal of the pyrrolidine scaffold in medicinal chemistry can be attributed to a unique combination of physicochemical and structural properties.[3] Unlike its aromatic counterpart, pyrrole, the sp³-hybridized carbon atoms of the pyrrolidine ring provide a three-dimensional architecture that allows for a more comprehensive exploration of pharmacophore space.[3] This non-planar structure, which undergoes a phenomenon known as "pseudorotation," contributes significantly to the stereochemistry of a molecule.[3] The presence of up to four stereogenic centers allows for the generation of a rich diversity of stereoisomers, each with the potential for a distinct biological profile due to differential binding to enantioselective protein targets.[2]

Furthermore, the nitrogen atom within the pyrrolidine ring imparts basicity and can serve as a crucial hydrogen bond acceptor, facilitating interactions with biological targets. The introduction of a pyrrolidine moiety can also enhance the aqueous solubility and modulate other critical ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicology) properties of drug candidates.[3]

Synthetic Strategies for Pyrrolidine Derivatives: A Methodological Overview

The construction of the pyrrolidine ring and its subsequent functionalization are pivotal steps in the synthesis of pyrrolidine-based drug candidates. A variety of synthetic methods have been developed, ranging from classical cyclization reactions to modern catalytic asymmetric approaches.

Key Synthetic Methodologies

Several robust methods are routinely employed for the synthesis of pyrrolidine derivatives:

-

1,3-Dipolar Cycloaddition: This powerful and versatile method involves the reaction of an azomethine ylide with an alkene to stereocontrollably generate polysubstituted pyrrolidines.[4] This atom-economical reaction can create multiple stereocenters in a single step with high levels of regio- and diastereoselectivity.[4]

-

Paal-Knorr Synthesis: A classical and straightforward method, the Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia under acidic conditions to yield a substituted pyrrole, which can then be reduced to a pyrrolidine.

-

Reductive Amination: This widely used method involves the reaction of a dicarbonyl compound or a keto-acid with an amine in the presence of a reducing agent to form the pyrrolidine ring.

-

Aza-Michael Addition: The intramolecular aza-Michael addition offers an efficient route to pyrrolidines through the cyclization of an amine onto an α,β-unsaturated carbonyl compound.[5][6]

Experimental Protocol: Asymmetric 1,3-Dipolar Cycloaddition

The following is a representative protocol for the copper-catalyzed asymmetric 1,3-dipolar cycloaddition of an azomethine ylide.

Objective: To synthesize an enantioenriched polysubstituted pyrrolidine.

Materials:

-

α-Iminoester (azomethine ylide precursor)

-

Electron-deficient alkene (e.g., dimethyl maleate)

-

Copper(I) catalyst (e.g., Cu(CH₃CN)₄PF₆)

-

Chiral ligand (e.g., a chiral phosphine ligand)

-

Anhydrous solvent (e.g., dichloromethane, toluene)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add the copper(I) catalyst and the chiral ligand.

-

Add the anhydrous solvent and stir the mixture at room temperature for 30 minutes to allow for the formation of the chiral catalyst complex.

-

To this solution, add the electron-deficient alkene, followed by the α-iminoester.

-

Stir the reaction mixture at the appropriate temperature (ranging from room temperature to elevated temperatures) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired enantioenriched pyrrolidine derivative.

Characterization:

The structure and purity of the synthesized pyrrolidine derivative should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The enantiomeric excess can be determined by chiral high-performance liquid chromatography (HPLC).

Caption: Simplified signaling pathway for the anticancer drug Belinostat.

Central Nervous System (CNS) Agents

The pyrrolidine scaffold is a common feature in drugs targeting the CNS, including nootropics and agents for neurodegenerative diseases.

-

Nootropics (e.g., Piracetam, Aniracetam): These pyrrolidone derivatives are known for their cognitive-enhancing effects. [7][8]While their exact mechanisms are not fully elucidated, they are believed to modulate neurotransmitter systems, including the cholinergic and glutamatergic pathways. [7]They may also improve cerebral blood flow and have neuroprotective properties. [9]* Procyclidine (Kemadrin®): This anticholinergic agent is used in the treatment of Parkinson's disease and drug-induced extrapyramidal symptoms. [10][11]Procyclidine acts as a muscarinic antagonist, blocking the action of acetylcholine in the brain. [12]This helps to restore the balance between dopamine and acetylcholine, which is disrupted in Parkinson's disease, thereby alleviating symptoms such as rigidity and tremor. [10][13]

Antidiabetic Agents

A notable class of antidiabetic drugs incorporates the pyrrolidine scaffold to target key enzymes in glucose metabolism.

-

Vildagliptin (Galvus®): A dipeptidyl peptidase-4 (DPP-4) inhibitor, vildagliptin is used for the treatment of type 2 diabetes. DPP-4 is an enzyme that rapidly inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, vildagliptin increases the levels of active GLP-1, which in turn stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner, leading to improved glycemic control.

Antibacterial Agents

The pyrrolidine ring is present in several antibacterial agents, and research is ongoing to develop new derivatives to combat antibiotic resistance. [14]Pyrrolidine-based compounds have shown activity against a range of Gram-positive and Gram-negative bacteria. [14]

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrrolidine derivatives is highly dependent on the nature and stereochemistry of the substituents on the pyrrolidine ring.

Table 1: Comparative SAR of Pyrrolidine Derivatives

| Therapeutic Area | Key Substituent Positions | Favorable Substituents | Impact on Activity |

| Anticancer | N1, C2, C3, C4 | Aromatic and heterocyclic moieties, long alkyl chains with functional groups | Enhance binding to target enzymes (e.g., HDACs, kinases), improve cell permeability, and induce apoptosis. [15][16] |

| CNS | N1, C2 | Varies depending on the target; bulky lipophilic groups for anticholinergic activity. | Modulate receptor binding affinity and selectivity (e.g., muscarinic receptors), and influence blood-brain barrier penetration. |

| Antidiabetic | N1, C3 | Cyanomethyl group at N1, specific side chains at C3 | Crucial for potent and selective inhibition of DPP-4. |

| Antibacterial | C3, C4 | Varies widely; often involves complex side chains | Determine the spectrum of activity and mechanism of action (e.g., inhibition of protein or cell wall synthesis). |

Future Perspectives and Emerging Trends

The pyrrolidine scaffold is expected to remain a cornerstone of drug discovery for the foreseeable future. [17][18]Emerging trends in this field include:

-

Novel Therapeutic Targets: Researchers are exploring the potential of pyrrolidine derivatives to modulate novel therapeutic targets, including protein-protein interactions and epigenetic modifiers. [17]* Asymmetric Catalysis: Advances in asymmetric catalysis will continue to provide more efficient and stereoselective methods for the synthesis of complex chiral pyrrolidine derivatives. [4][19]* Fragment-Based Drug Design: The pyrrolidine scaffold is an ideal starting point for fragment-based drug design, allowing for the construction of novel drug candidates with optimized binding properties.

-

Multitargeted Ligands: The development of pyrrolidine derivatives that can simultaneously modulate multiple targets is a promising strategy for the treatment of complex diseases such as cancer and neurodegenerative disorders. [17]

Conclusion

The pyrrolidine ring is a remarkably versatile and privileged scaffold that has made an indelible mark on medicinal chemistry and drug discovery. Its unique structural and physicochemical properties have enabled the development of a wide range of clinically successful drugs across diverse therapeutic areas. A deep understanding of the synthesis, structure-activity relationships, and mechanisms of action of pyrrolidine derivatives is essential for the continued innovation of novel and effective medicines. As our knowledge of disease biology and synthetic chemistry expands, the pyrrolidine scaffold will undoubtedly continue to be a rich source of inspiration for the next generation of therapeutic agents.

References

- What is the mechanism of Belinostat? (2024, July 17). Patsnap Synapse.

- Belinostat. (n.d.). PubChem.

- What is Belinostat used for? (2024, June 14). Patsnap Synapse.

- Non-Hodgkin Lymphoma (NHL) Medication. (n.d.). Medscape.

- Definition of belinostat. (n.d.). National Cancer Institute.

- Gouliaev, A. H., & Senning, A. (1994). Piracetam and other structurally related nootropics. Brain Research Reviews, 19(2), 180-222.

- Procyclidine. (n.d.). PubChem.

- Why is procyclidine used to treat parkinsonian side effects of antipsychotics? (2015, February 11). ResearchGate.

- Therapeutic potential of pyrrole and pyrrolidine analogs: an update. (2022). Journal of the Iranian Chemical Society, 19(10), 4149-4176.

- Bhat, A. A., Tandon, N., Singh, I., & Tandon, R. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry, 246, 114954.

- Bates, R. W., Ko, W., & Barát, V. (2020). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Organic & Biomolecular Chemistry, 18(4), 810-829.

- Anticholinergics (procyclidine, trihexyphenidyl). (2025, May 28). Parkinson's UK.

- Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. (2024, July 26). CogniSphere.

- Li Petri, G., Raimondi, M. V., Spano, V., Holl, R., Barraja, P., & Montalbano, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34.

- Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). (2025, August 6). ResearchGate.

- Unveiling the research directions for pyrrolidine-based small molecules as versatile antidiabetic and anticancer agents. (2025, May 12). Future Medicinal Chemistry.

- Procyclidine: Uses, Dosage, Side Effects and More. (n.d.). MIMS Philippines.

- The Pharmacological Basis for Parkinson's Disease Treatment (Section I). (2016, March 5). Cambridge University Press.

- Gandon, V., & Szymoniak, J. (2016). Access to Fluoropyrrolidines by Intramolecular Aza-Michael Addition Reaction. The Journal of Organic Chemistry, 81(15), 6714–6720.

- Synthesis and Characterization of New Compounds Derived from Pyrrolidine-2-One and Evaluation of their Biological Activities. (2025, August 7). ResearchGate.

- Understanding nootropics and cognitive enhancement: mechanism of action and ethical considerations. (2024, January 9). Health Open Research.

- Poyraz, S., Belveren, S., Uslu, H., & Ilhan, T. Y. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1249911.

- Synthesis and biological evaluation of substituted pyrrolidines and pyrroles as potential anticancer agents. (2020, September 4). ResearchGate.

- Catalytic asymmetric synthesis of enantioenriched α-deuterated pyrrolidine derivatives. (n.d.). National Institutes of Health.

- Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. (n.d.). Frontiers.

- Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. (2019, November 14). National Institutes of Health.

- The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. (n.d.). Royal Society of Chemistry.

- A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke. (n.d.). MDPI.

- Recent development in 2‐pyrrolidinone‐containing nootropics. (n.d.). Semantic Scholar.